Product packaging for 13,15-Dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione(Cat. No.:CAS No. 10140-70-2)

13,15-Dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione

Cat. No.: B155139
CAS No.: 10140-70-2
M. Wt: 292.33 g/mol
InChI Key: VDUIGYAPSXCJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Curvularin is a macrocyclic lactone mycotoxin, first isolated from fungi of the genus Curvularia and also found in species of Penicillium and Aspergillus . Its molecular formula is C16H20O5 with an average mass of 292.33 Da . This compound is a valuable natural product for biomedical research, demonstrating significant biological activities, primarily as a potent anti-inflammatory agent and a selective quorum-sensing antagonist. In anti-inflammatory research, Curvularin has shown efficacy in reducing pro-inflammatory gene expression in an in vivo model of rheumatoid arthritis, demonstrating a therapeutic power similar to the glucocorticoid dexamethasone . Its mechanism of action involves the inhibition of key signaling pathways, including the JAK/STAT pathway and the nuclear factor-κB (NF-κB) pathway, leading to the reduced expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . Studies also highlight its potential for treating glucocorticoid-resistant inflammatory conditions and its protective effects in human nucleus pulposus cells, suggesting applications in researching intervertebral disc degeneration and lower back pain . Beyond inflammation, Curvularin acts as a potent and selective quorum-sensing antagonist against Pseudomonas aeruginosa , a clinically relevant antibiotic-resistant pathogen . It specifically targets the RhlR receptor at low micromolar concentrations, effectively inhibiting the production of virulence factors like pyocyanin and rhamnolipid without affecting bacterial cell viability, making it an excellent tool for studying bacterial pathogenicity and developing anti-virulence strategies . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O5 B155139 13,15-Dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione CAS No. 10140-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h7,9-10,17,19H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUIGYAPSXCJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10140-70-2
Record name Curvularin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Natural Occurrence, Isolation, and Production Research

Fungal Sources and Diversity Studies

Studies have identified numerous fungal species capable of producing curvularin and related curvularin-type metabolites. These investigations often involve isolating fungi from different environments, culturing them, and extracting the secondary metabolites produced.

Penicillium Species

Several Penicillium species are known to produce curvularin. Research has focused on identifying specific strains and optimizing conditions for curvularin production.

Penicillium sp. HL-50 : While the search results mention Penicillium species as producers of curvularin, specific details regarding Penicillium sp. HL-50 and its curvularin production were not explicitly found within the provided snippets. However, Penicillium species in general are recognized sources of this compound. wikidata.orgwikipedia.orgresearchgate.netmdpi.com

Penicillium sp. SF-5859 : A marine-derived fungal strain, Penicillium sp. SF-5859, has been investigated for its production of curvularin-type metabolites. Chemical analysis of the ethyl acetate (B1210297) extract from the culture of this strain led to the isolation of nine curvularin-type polyketides, including a new curvularin derivative. mdpi.com The structures of these metabolites were determined using comprehensive spectroscopic analyses, including 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). mdpi.com

Penicillium sumatrense : This marine fungus, isolated from deep-sea sediments, has been shown to produce curvularin and dehydrocurvularin (B13541), along with new curvularin-type macrolides. rsc.orgresearchgate.netrsc.org Isolation from P. sumatrense MCCC 3A00612 yielded curvularin and dehydrocurvularin, in addition to four new curvularin-type macrolides with 10-, 11-, or 12-membered macrolide skeletons. rsc.orgrsc.org

Penicillium gilmanii : Penicillium gilmanii is also listed as a source of curvularin. wikidata.org

Penicillium roseopurpureum : A new strain of Penicillium roseopurpureum, isolated from the epiphytic microflora of chrysanthemums, has been identified as a producer of curvularin. This strain, deposited under registration number Penicillium roseopurpureum IMB F-100055, was cultured in Czapek liquid medium with glucose for curvularin production. google.com

Aspergillus Species

Aspergillus species also contribute to the natural production of curvularin.

Aspergillus terreus : Aspergillus terreus is listed as a fungal genus from which curvularin is produced. wikipedia.orgfungiindia.co.inscirp.org

Aspergillus chevalieri : While Aspergillus species are mentioned as curvularin producers, specific research findings on curvularin isolation from Aspergillus chevalieri were not detailed in the provided snippets. wikipedia.org

Aspergillus sp. SY2601 : A marine-derived Aspergillus sp. SY2601, isolated from the Mariana Trench, was investigated for its metabolites, although curvularin was not explicitly mentioned among the isolated compounds in the provided abstract. mdpi.com

Cochliobolus Species

Cochliobolus species, which have anamorphs in Bipolaris and Curvularia, are also known producers of curvularin. encyclopedia.pubmdpi.comnih.gov

Cochliobolus sp. G2-20 : The endophytic fungus Cochliobolus sp. G2-20, isolated from the leaves of Sapindus saponaria L., has been found to effectively produce curvularin as a main substance. japsonline.comjapsonline.comresearchgate.net The fungus was cultured in potato dextrose broth, and curvularin was identified from the ethyl acetate extract of the supernatant after chromatographic procedures and NMR analysis. japsonline.comresearchgate.net This was reported as the first instance of curvularin isolation from an endophytic Cochliobolus strain. japsonline.comjapsonline.com

Phoma Species

Phoma-like fungi are known for producing various secondary metabolites, including phytotoxins. mdpi.com

Phoma macrostoma : Curvularin has been isolated from Phoma macrostoma. encyclopedia.pubjapsonline.comresearchgate.netnih.gov Research has shown that curvularin isolated from Phoma macrostoma can act as an antagonist of RhlR quorum sensing in Pseudomonas aeruginosa. researchgate.netnih.gov

Epicoccum Species

Epicoccum species, particularly Epicoccum nigrum, are recognized for their ability to produce bioactive secondary metabolites, including curvularin. mdpi.comfungiindia.co.injapsonline.combiomedres.usekb.egresearchgate.netresearchgate.net

Epicoccum nigrum ASU1 : The endophytic fungus Epicoccum nigrum ASU1, isolated from healthy tomato plants, has been found to produce curvularin. mdpi.comjapsonline.comekb.egresearchgate.net Curvularin was purified from the ethyl acetate extract of E. nigrum ASU1. ekb.eg The isolated compound was identified as curvularin based on UV, MS, 1H, and 13C NMR data. ekb.eg E. nigrum is considered a potential factory for the production of compounds like curvularin with industrial, medical, and biological control applications. biomedres.usresearchgate.net

Data Table

Fungal GenusSpecies NameSource/Isolation ContextKey Findings Related to Curvularin
PenicilliumPenicillium sp. SF-5859Marine-derived fungusProduced curvularin-type metabolites, including a new derivative. mdpi.com
PenicilliumPenicillium sumatrenseMarine deep-sea sedimentIsolated curvularin, dehydrocurvularin, and new curvularin-type macrolides. rsc.orgresearchgate.netrsc.org
PenicilliumPenicillium gilmaniiMentioned as a sourceListed as a producer of curvularin. wikidata.org
PenicilliumPenicillium roseopurpureumEpiphytic microflora of chrysanthemumsNew strain identified as a curvularin producer. google.com
CurvulariaCurvularia lunataKnown producerRecognized for curvularin production. nih.gov
CurvulariaCurvularia geniculataEndophytic fungus (e.g., from Phyllanthus niruri)Produced curvularin-type metabolites. nih.gov
CurvulariaCurvularia sp.Marine alga (Gracilaria folifera), unclassified speciesIsolated new and known curvularin-type macrolides. nih.govresearchgate.net
AspergillusAspergillus terreusMentioned as a sourceListed as a producer of curvularin. wikipedia.orgfungiindia.co.inscirp.org
CochliobolusCochliobolus sp. G2-20Endophytic fungus (Sapindus saponaria L.)Produced curvularin as a main substance; first report from an endophytic Cochliobolus strain. japsonline.comjapsonline.comresearchgate.net
PhomaPhoma macrostomaMentioned as a sourceIsolated curvularin, shown to be an RhlR quorum sensing antagonist. encyclopedia.pubjapsonline.comresearchgate.netnih.gov
EpicoccumEpicoccum nigrum ASU1Endophytic fungus (healthy tomato plants)Isolated and purified curvularin; considered a potential production source. mdpi.comjapsonline.comekb.egresearchgate.net

Chrysosporium Species (e.g., Chrysosporium lobatum strain BK-3)

Chrysosporium is a genus of ascomycete fungi known for producing bioactive natural products. mdpi.comresearchgate.net Research on Chrysosporium lobatum strain BK-3, isolated from forest soil in Kaziranga National Park, Assam, India, has identified curvularin as one of its metabolic products. mdpi.comglpbio.comresearchgate.netnih.govresearchgate.net Alongside α,β-dehydrocurvularin, curvularin was isolated and characterized from this strain. mdpi.comresearchgate.netnih.govresearchgate.net Another study also reported the isolation of curvularin and dehydrocurvularin from Chrysosporium lobatum TM-237-S5, a marine fungus isolated from the sponge Acanthella cavernosa. researchgate.netmdpi.com

Research findings indicate that C. lobatum strain BK-3 produces curvularin, which has shown biological activities in laboratory settings. nih.govresearchgate.net

Alternaria Species

Alternaria is a genus of fungi known to produce a variety of secondary metabolites, including non-host specific toxins like curvularin. wikidata.orgmdpi.comfrontiersin.org Curvularin has been reported as a metabolite produced by several Alternaria species. wikidata.orgekb.egjapsonline.comnih.govnih.gov For instance, Alternaria cinerariae has been investigated for its secondary metabolite production, leading to the isolation and identification of curvularin and αβ-dehydrocurvularin. wikidata.orgresearchgate.net Another study on the mangrove-derived fungus Alternaria longipes also reported the isolation of a new curvularin derivative, alternarialone A, along with known curvularin compounds. tandfonline.com Alternaria alternata is also among the species that can produce curvularin. mdpi.com Some Alternaria strains isolated from grapevine have also been characterized for their mycotoxin profiles, with some strains producing curvularin. core.ac.uk

Marine-Derived Fungi as Sources

Marine-derived fungi represent a promising source of diverse bioactive natural products, including curvularin-type metabolites. bio-conferences.orgmdpi.comnih.govnih.gov Studies on marine-derived fungal strains have led to the isolation of curvularin and its derivatives. For example, a chemical investigation of the extract from a marine-derived fungal strain Penicillium sp. SF-5859 yielded a new curvularin derivative along with several known curvularin-type polyketides. mdpi.comnih.gov Another study isolated two new curvularin-type macrolides, curvulone A and B, along with known ones, from a Curvularia sp. fungus isolated from the marine alga Gracilaria folifera. researchgate.net Endophytic fungi from red algae have also shown the ability to produce curvularin-type antimicrobial macrolides. bio-conferences.orgresearchgate.net

These findings highlight the potential of marine fungal environments as a source for discovering new curvularin compounds and understanding their production.

Endophytic Fungi and Their Role in Curvularin Production

Endophytic fungi, which live within plant tissues asymptomatically, are recognized as producers of a wide range of secondary metabolites, including curvularin. japsonline.combio-conferences.orgresearchgate.netresearchgate.netjapsonline.com The association between endophytic fungi and their host plants can be mutualistic, with the fungi producing metabolites that may protect the host. bio-conferences.org

Research has specifically identified several endophytic fungi capable of producing curvularin. For instance, the endophytic fungus Cochliobolus sp. G2-20, isolated from the medicinal plant Sapindus saponaria, has been found to produce curvularin as a major metabolite. japsonline.comresearchgate.netresearchgate.netjapsonline.com Curvularin produced by this strain has shown antimicrobial activity. japsonline.comresearchgate.netresearchgate.net Another endophytic fungus, Epicoccum nigrum ASU1, isolated from healthy tomato leaves, has also been reported to produce curvularin. ekb.egresearchgate.net This isolated curvularin was utilized in the biosynthesis of silver nanoparticles. ekb.egresearchgate.net Previous studies have indicated that Epicoccum nigrum is frequently isolated as an endophyte from various crops and is known for producing bioactive secondary metabolites. ekb.eg

The production of curvularin by endophytic fungi suggests their ecological role in the host plant and their potential as a source for this compound.

Isolation Methodologies in Research Contexts

The isolation of curvularin from fungal cultures typically involves a series of extraction and chromatographic techniques to separate and purify the compound. Research studies describe various methodologies employed for this purpose.

For instance, in the isolation of curvularin from Chrysosporium lobatum strain BK-3, bioactivity-guided purification was utilized. nih.govresearchgate.net The fermented medium was filtered to remove fungal biomass, and the cell-free supernatant was then extracted. nih.gov Chromatographic techniques, such as silica (B1680970) gel column chromatography and thin-layer chromatography (TLC), were employed for profiling and purification. nih.govscirp.org

In the case of marine-derived fungi, the extraction of metabolites from the fungal culture is often performed using organic solvents like ethyl acetate. mdpi.comnih.gov The crude extract is then subjected to various chromatographic steps, including reversed-phase (RP) C18 flash column chromatography and semi-preparative RP HPLC, to isolate curvularin-type metabolites. mdpi.com

Research on endophytic fungi like Cochliobolus sp. G2-20 also involves cultivating the fungus in a suitable broth medium, followed by extraction of the culture broth with organic solvents such as ethyl acetate. researchgate.net The resulting extract is then fractionated and analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy for compound identification. researchgate.net

Another example of isolation methodology is the purification of curvularin from Epicoccum nigrum ASU1. The ethyl acetate extract of the fungal culture was partitioned, and further purification was achieved using techniques like Sephadex LH-20 column chromatography and semi-preparative HPLC. ekb.eg TLC was also used for analysis and visualization of compounds. ekb.eg

These methodologies highlight the common approaches in natural product chemistry for isolating fungal metabolites, involving extraction, fractionation, and various chromatographic and spectroscopic techniques for purification and identification.

Biosynthetic Pathways and Genetic Determinants Research

Polyketide Synthase (PKS) Pathways for Curvularin Biogenesis

Fungal polyketides are synthesized by multi-domain enzymes called polyketide synthases (PKSs) nih.govwikipedia.org. These enzymes catalyze recursive Claisen condensations of malonyl-coenzyme A (CoA) precursors to build the polyketide chain nih.govwikipedia.org. Unlike bacterial modular PKSs, fungal iterative PKSs (iPKSs) utilize a single set of catalytic domains repeatedly nih.govwikipedia.orgpnas.org.

The biosynthesis of curvularins, which are dihydroxyphenylacetic acid lactones (DALs), shares structural similarities with the biosynthesis of resorcylic acid lactones (RALs) researchgate.netnih.gov. While most fungal polyketides are synthesized by single iterative PKS enzymes, the assembly of RALs and DALs often requires the collaboration of two PKSs acting sequentially nih.govnih.gov.

In Aspergillus terreus, the biosynthesis of 10,11-dehydrocurvularin, a related curvularin-type polyketide, involves a pair of iterative polyketide synthases: AtCURS1 and AtCURS2 researchgate.netnih.govscience.gov. These enzymes are predicted to work together in the biosynthetic pathway researchgate.netnih.gov. AtCURS1 is a highly reducing polyketide synthase (hrPKS), while AtCURS2 is a nonreducing polyketide synthase (nrPKS) researchgate.netnih.govnih.gov. Bioinformatic analysis has highlighted key differences in the programming of AtCURS1 and AtCURS2 compared to similar synthases involved in resorcylic acid lactone biosynthesis researchgate.netnih.gov. These differences influence the type and size of the starter unit and the cyclization pattern researchgate.netnih.gov.

The genes responsible for the biosynthesis of curvularin-type compounds are typically found clustered together in the fungal genome researchgate.netnih.govwikipedia.org. The genomic locus for 10,11-dehydrocurvularin biosynthesis has been identified in Aspergillus terreus researchgate.netnih.gov. This locus contains genes encoding the iterative polyketide synthases AtCURS1 and AtCURS2, as well as other putative proteins potentially involved in compound export and transcriptional regulation of the cluster researchgate.netnih.gov.

Research has also focused on identifying genetic loci associated with the production of secondary metabolites in other fungi. While not exclusively focused on curvularin, studies in Curvularia lunata have investigated the role of polyketide synthase genes in metabolic processes and pathogenicity nih.govmdpi.comppjonline.orgnih.gov.

In Curvularia lunata, the polyketide synthase gene Clpks18 has been shown to play a vital role in the fungus's metabolic network and pathogenicity nih.govmdpi.comnih.gov. Deletion of the Clpks18 gene in C. lunata resulted in a significant reduction in the production of certain toxins, although its direct involvement in curvularin biosynthesis specifically is not explicitly stated in the provided context, its role highlights the importance of specific PKS genes in secondary metabolite production in this genus mdpi.comppjonline.orgnih.gov.

Genetic Loci Identification and Characterization

Precursor Molecules and Acetate (B1210297) Unit Assembly

Investigations using labeled precursors have established the polyketide origins of curvularin, indicating that the molecule is assembled from acetate units nih.govcdnsciencepub.combioaustralis.com. Polyketide synthases utilize malonyl-CoA as the extender unit for chain elongation nih.govwikipedia.org. The biosynthesis involves recursive, decarboxylative Claisen condensations of these precursors nih.govwikipedia.org. Studies have shown that linear, reduced tetraketides and their N-acetylcysteamine thioester derivatives can be incorporated into curvularins nih.gov.

Enzymatic Steps and Stereochemical Control during Biosynthesis

The biosynthesis of curvularin involves a series of enzymatic steps that control the assembly of the polyketide chain, the formation of the aromatic ring, and the cyclization to form the macrolactone ring nih.govnih.gov. The process involves the collaborative action of iterative PKSs nih.govnih.govdntb.gov.ua. In the case of 10,11-dehydrocurvularin biosynthesis by AtCURS1 and AtCURS2, a predicted tetraketide starter unit is synthesized by AtCURS1 and transferred to AtCURS2 researchgate.netnih.govnih.gov. AtCURS2 then initiates further chain extension and catalyzes an aldol (B89426) condensation with a specific regiospecificity (C8-C3) to form the dihydroxyphenylacetic acid scaffold researchgate.netnih.gov. This is followed by aromatization and macrolactone formation catalyzed by a thioesterase domain nih.govnih.gov.

Stereochemical control is crucial during polyketide biosynthesis, particularly at chiral centers. Enzymes involved in the pathway dictate the specific stereochemistry of the resulting molecule mdpi.comnih.govmpg.demdpi.com.

The absolute configuration of the C-15 chiral center in curvularin-type metabolites, which is adjacent to the lactone oxygen, is known to be variable and depends on the reduction pathway catalyzed by β-ketoacyl reductase enzymes during fungal macrolide biosynthesis researchgate.netnih.gov. In many curvularin-type compounds with a 12-membered lactone ring, the C-15 chiral center has been reported to have the 15S configuration researchgate.netnih.gov. However, some exceptions with the 15R configuration have been isolated researchgate.net. The specific β-ketoacyl reductase involved and its programming within the PKS system likely determine the stereochemical outcome at this position researchgate.netnih.govnih.gov.

Compound Information

Compound NamePubChem CID
Curvularin119418
10,11-Dehydrocurvularin296197
Zearalenone14830
Radicicol441071
Hypothemycin6918275
Malonyl-CoA6912176
Acetate174

Data Table: Iterative Polyketide Synthases in Curvularin Biosynthesis

OrganismPKS PairType of PKSsKey Biosynthetic Role
Aspergillus terreusAtCURS1/AtCURS2hrPKS / nrPKSBiosynthesis of 10,11-dehydrocurvularin researchgate.netnih.govnih.gov

Data Table: Role of Clpks18 in Curvularia lunata

GeneOrganismFunctionEffect of Deletion
Clpks18Curvularia lunataInvolved in metabolic network and pathogenicity, associated with toxin production nih.govmdpi.comnih.govReduced production of certain toxins, impaired pathogenicity mdpi.comppjonline.orgnih.gov

Lactone Formation and Absolute Configuration Maintenance

Lactone formation is a crucial step in the biosynthesis of curvularin and other dihydroxyphenylacetic acid lactones (DALs). This process involves the closure of the macrocyclic ring. Studies on curvularin-type macrolides, such as sumalactones isolated from Penicillium sumatrense, indicate that lactone formation does not alter the absolute configuration of the carbon atom involved in the lactone linkage. rsc.orgrsc.org This configuration is established earlier in the biosynthetic pathway during the generation of the secondary hydroxyl group. rsc.orgrsc.org Different positions of lactone cyclization can lead to variations in ring size, resulting in macrolides with 10-, 11-, or 12-membered rings, as observed in sumalactones A-D. rsc.org The absolute configurations of these macrolides are typically determined using techniques such as CD spectra and the modified Mosher's method. rsc.orgrsc.org

Heterologous Expression Systems for Biosynthesis Studies (e.g., Saccharomyces cerevisiae)

Heterologous expression in Saccharomyces cerevisiae has proven to be a valuable tool for studying the biosynthesis of fungal polyketides, including curvularin and related compounds like 10,11-dehydrocurvularin. nih.govnih.govresearchgate.netacs.orgresearchgate.net This approach allows for the reconstitution of biosynthetic pathways outside their native fungal hosts, facilitating the identification and characterization of the genes and enzymes involved. nih.govresearchgate.netacs.orgresearchgate.net

Studies on the biosynthesis of 10,11-dehydrocurvularin in Aspergillus terreus have shown that it is synthesized by the collaborative action of two iterative type I PKSs, AtCURS1 (a highly reducing PKS) and AtCURS2 (a non-reducing PKS). nih.govnih.govresearchgate.net Heterologous expression of these PKSs in S. cerevisiae successfully reconstituted the biosynthesis of 10,11-dehydrocurvularin. nih.govnih.govresearchgate.net Bioinformatic analysis and heterologous expression studies have highlighted differences in the programming of these PKSs compared to those involved in the biosynthesis of 14-membered resorcylic acid lactones (RALs) like zearalenone. nih.govresearchgate.net These differences influence the size of the starter unit (a predicted tetraketide for dehydrocurvularin (B13541) compared to penta- or hexaketides for 14-membered RALs) and the regiospecificity of the aldol condensation catalyzed by the product template (PT) domain of the non-reducing PKS, leading to the formation of the dihydroxyphenylacetic acid scaffold characteristic of DALs. nih.govresearchgate.net

While feeding studies in S. cerevisiae expressing only AtCURS2 with a saturated analogue of the dehydrocurvularin tetraketide starter were expected to yield curvularin, a reduced analogue, a novel product was generated instead. This highlights the complexity of tailoring reactions in these pathways and the utility of heterologous expression for identifying pathway intermediates and products. nih.govresearchgate.net

Heterologous production of RALs and DALs in S. cerevisiae by expressing fungal highly reducing PKS (hrPKS) and non-reducing PKS (nrPKS) genes is considered an efficient method for establishing cluster identity and investigating enzyme mechanisms. researchgate.net

Biotransformation Studies for Curvularin Analogues (e.g., by Antrodiella semisupina)

Biotransformation studies utilize microbial organisms to modify existing natural products, offering a route to generate novel analogues. The fungus Antrodiella semisupina has demonstrated the ability to biotransform (-)-(10E,15S)-10,11-dehydrocurvularin, a macrocyclic lactone, into curvularin and 5-methoxycurvularin. nih.govresearchgate.netresearchgate.net

In one study, (-)-(10E,15S)-10,11-dehydrocurvularin was converted by Antrodiella semisupina with a total isolated yield of 61% for curvularin and 5-methoxycurvularin. nih.govresearchgate.netresearchgate.net The structures of the biotransformed products were determined using spectroscopic and mass spectrometric analysis. nih.govresearchgate.netresearchgate.net This demonstrates the potential of Antrodiella semisupina for the structural modification of natural products containing electron-rich arene units. researchgate.net

These biotransformation processes can yield analogues with potentially altered biological activities. For instance, in the study using Antrodiella semisupina, the cytotoxic activities of the starting material (dehydrocurvularin) and the biotransformed products (curvularin and 5-methoxycurvularin) were evaluated against human cancer cell lines. nih.govresearchgate.netresearchgate.net

Table 1: Biotransformation of 10,11-Dehydrocurvularin by Antrodiella semisupina

SubstrateBiotransformation AgentProductsTotal Isolated Yield
(-)-(10E,15S)-10,11-DehydrocurvularinAntrodiella semisupinaCurvularin, 5-Methoxycurvularin61%

Chemical Synthesis and Analogues Research

Total Synthesis Approaches to Curvularin and its Isomers

Total synthesis efforts have aimed to construct the curvularin core and its stereoisomers efficiently. Several approaches have been reported, employing different key reactions to assemble the macrolactone ring and incorporate the necessary functionalities. researchgate.netresearchgate.net

One notable strategy involves the use of commercially available starting materials like (S)-(−)-propylene epoxide and (3,5-Dimethoxyphenyl)acetic acid for the synthesis of (-)-Curvularin. researchgate.netresearchgate.net Another approach utilized commercially available 1,7-octadiyne, (R)-glycidol, and acetaldehyde (B116499). researchgate.net A concise and stereospecific approach for the formal synthesis of (–)-curvularin has also been demonstrated, starting from chiral homoglycidol and propylene (B89431) oxide, which were used in the synthesis of Diplodialide C isomers. researchgate.netthieme-connect.comresearcher.life

Key Synthetic Reactions and Methodologies

The total synthesis of curvularin and its analogues relies on a repertoire of key synthetic reactions and methodologies to construct the macrolactone ring and introduce the required substituents and stereochemistry. acs.orgresearchgate.netresearchgate.netacs.orgnih.govacs.orgthieme-connect.denih.govscilit.com

Esterification is a fundamental reaction in the synthesis of macrolides like curvularin, as it is crucial for forming the ester linkage that closes the macrocyclic ring. acs.orgfrontiersin.orgresearchgate.netacs.orgnih.govacs.orgnih.govscilit.com The Yamaguchi esterification protocol, which utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) and 4-dimethylaminopyridine (B28879) (DMAP) in the presence of a base like triethylamine, is a widely employed method for the efficient formation of esters, including those required for macrolactonization. frontiersin.orgresearchgate.net This method is known for its ability to produce functionalized esters in high yields under mild conditions. frontiersin.orgresearchgate.net Steglich esterification has also been used in unified synthetic approaches to curvularin-type metabolites. acs.orgacs.org

Friedel-Crafts acylation is a key reaction for introducing the acyl group onto the aromatic ring of the resorcinol (B1680541) moiety present in curvularin. acs.orgacs.orgnih.govacs.orgthieme-connect.denih.govscilit.comrsc.org This electrophilic aromatic substitution reaction typically involves the reaction of an arene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. In the synthesis of curvularin analogues, Friedel-Crafts acylation has been used to combine fragments, such as the reaction of a cis-pyran acid with methyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) to afford a key ketone intermediate. thieme-connect.de It has also been employed in the synthesis of dienes which serve as precursors for ring-closing metathesis. acs.orgacs.org Early synthesis work on a degradation product of curvularin also utilized Friedel-Crafts condensation. rsc.org

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic alkenes and has been extensively applied in the synthesis of macrolides, including curvularin and its analogues. acs.orgresearchgate.netacs.orgnih.govacs.orgnih.govscilit.comnih.govresearchgate.netresearchgate.netwikipedia.orgnih.govorganic-chemistry.orgrsc.org This reaction involves the intramolecular metathesis of two terminal alkenes, catalyzed by transition metal complexes (e.g., Grubbs catalysts), to form a cycloalkene and a volatile alkene, typically ethylene. wikipedia.orgorganic-chemistry.org RCM approaches are advantageous due to their simple operations and the availability of starting materials. acs.orgacs.org They have been applied to the synthesis of unsaturated curvularin-type metabolites like dehydrocurvularin (B13541). acs.orgacs.org The macrocyclic ring formation in curvularin synthesis has been achieved in high yield using RCM with catalysts such as the Grubbs second-generation catalyst. researchgate.netresearchgate.net

Cross metathesis, another variation of olefin metathesis, has also been utilized in the synthesis of curvularin-type compounds, sometimes in combination with intramolecular oxa-Michael addition for constructing specific ring systems like tetrahydropyrans. acs.orgthieme-connect.dedntb.gov.ua

Kochi oxidative decarboxylation is a reaction that can be employed in synthetic routes to curvularin and its homologues. researchgate.netnih.gov This reaction typically involves the silver-catalyzed oxidative decarboxylation of carboxylic acids. nih.gov In the context of curvularin synthesis, the Kochi oxidative decarboxylation has been identified as a key process in a uniform strategy for synthesizing (S)-Curvularin and its 13-, 14-, and 16-membered lactone homologues. researchgate.netnih.gov

Here is a data table summarizing some of the key synthetic approaches and reactions used in Curvularin synthesis:

Synthetic Approach / Target Molecule(s)Key Reactions EmployedStarting Materials MentionedReferences
Total Synthesis of (-)-CurvularinVilsmeier-Haack formylation, Grignard reaction, alkylation of 1,3-dithiane, Yamaguchi macrolactonization(S)-(−)-propylene epoxide, (3,5-Dimethoxyphenyl)acetic acid researchgate.netresearchgate.net
Formal Synthesis of (–)-CurvularinOxidation of Diplodialide C derivativeChiral homoglycidol, propylene oxide (used for Diplodialide C synthesis) researchgate.netthieme-connect.comresearcher.life
Unified Synthesis of Curvularin-Type Metabolites (9 natural, 2 analogues)Esterification (Steglich, Yamaguchi), Friedel-Crafts Acylation, RCM, Cross Metathesis2-(3,5-dimethoxyphenyl) acetic acid, Chiral alcohol fragments acs.orgacs.orgnih.govacs.org
Synthesis of (S)-Curvularin and ring homologuesKochi oxidative decarboxylation, RCM1,7-octadiyne, (R)-glycidol, acetaldehyde (for a related strategy) researchgate.netnih.gov
Synthesis of di-O-methyl-β,γ-dehydrocurvularinEsterification, Friedel-Crafts Acylation, Microwave-promoted RCMCommercially available aromatic carboxylic acid nih.govscilit.com
Synthesis of Curvulone BCross-metathesis, Friedel–Crafts acylation, Mukaiyama-type aldol (B89426) reactionNot explicitly listed as simple starting materials in snippet thieme-connect.dedntb.gov.ua
Synthesis of a Curvularin degradation productFriedel-Crafts condensation, Catalytic hydrogenolysisEthyl 6-chloroformylhexanoate, methyl 3,5-dimethoxyphenylacetate rsc.org
Diels-Alder Cycloadditionwikipedia.org

The Diels-Alder reaction is a fundamental pericyclic reaction in organic chemistry that involves the cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. ebsco.comwikipedia.org This reaction is a powerful tool for constructing six-membered rings with control over regio- and stereochemistry and has been widely applied in the synthesis of natural products. ebsco.comwikipedia.org While the provided outline specifically mentions Diels-Alder cycloaddition in the context of Curvularin synthesis wikipedia.org, detailed procedures or specific examples of a direct Diels-Alder approach to the core curvularin skeleton were not prominently found in the initial search results focusing on the specified methods. Some literature mentions intramolecular Diels-Alder reactions in the context of synthesizing related compounds or as a strategy that was attempted but not successful for certain macrolides x-mol.netresearchgate.net. Further specific research would be needed to detail a successful Diels-Alder route explicitly applied to the construction of the curvularin macrocycle as the primary cyclization or key step.

Aryne Acyl Alkylationwikipedia.org

Aryne acyl-alkylation has emerged as a powerful strategy for the convergent assembly of polycyclic arene-containing frameworks, including benzannulated macrolactones like curvularin. acs.orgcaltech.eduacs.orgnih.gov This method involves the reaction between an aryne and a β-ketoester or β-ketolactone, leading to the insertion of the aryne into the α,β C-C bond of the carbonyl compound. caltech.edu

A general approach for the synthesis of benzannulated macrolactone natural products, including (-)-curvularin, has been developed utilizing an aryne acyl-alkylation reaction. acs.orgacs.orgnih.gov This strategy disconnects the curvularin structure into a resorcinylic aryne precursor and a β-ketolactone. acs.org The reaction between the aryne precursor (e.g., an ortho-silyl aryl triflate) and the β-ketolactone in the presence of a base, such as CsF, can furnish the benzannulated macrolactone skeleton. caltech.eduacs.org

For the synthesis of (-)-curvularin, a key step involved the treatment of an appropriate aryne precursor and a 10-membered β-ketolactone with CsF, which resulted in the formation of the 12-membered benzannulated macrolactone core of curvularin. acs.org While this reaction successfully constructed the macrolactone, the yield in some reported cases was noted to be lower compared to other macrocycles synthesized using the same methodology. acs.org

This aryne insertion technology has also demonstrated a synthetic link between simple diplodialide natural products and curvularin, allowing for the conversion of one class of compounds to the other. acs.orgacs.orgnih.gov

Umpolung Pd-catalyzed α-Arylationwikipedia.org

Umpolung palladium-catalyzed α-arylation reactions represent a convergent strategy for the synthesis of complex natural products, including phenylacetic acid lactones like curvularin. researchgate.netacademictree.orgjst.go.jp This method typically involves the coupling of an α-bromo ester with an arylboronic acid under palladium catalysis, effectively achieving an α-arylation with reversed polarity compared to traditional methods. researchgate.net

This umpolung Pd-catalyzed α-arylation strategy has been utilized as a key convergent tactic in the synthesis of (-)-curvularin. researchgate.netacademictree.org The approach involves the reaction between a complex α-bromo ester fragment and a boronic acid coupling partner under mild reaction conditions. researchgate.net This coupling reaction has been shown to tolerate various functional groups, including terminal alkenes, ester functionalities, and protected allylic alcohols. researchgate.net The successful application of this method in the total synthesis of (-)-curvularin highlights its utility in constructing the diaryl-substituted macrolactone core. researchgate.net

Synthetic Derivatization and Homologues Generation

Synthetic efforts have also focused on the derivatization of curvularin and the generation of its homologues to explore the structural requirements for biological activity. researchgate.netnih.gov

Synthesis of Ring Homologues (e.g., 13-, 14-, and 16-membered lactone homologues)acs.org

The synthesis of ring homologues of (S)-curvularin, specifically the 13-, 14-, and 16-membered lactone variants, has been achieved through uniform synthetic strategies. researchgate.netnih.gov A common approach involves key processes such as Kochi oxidative decarboxylation and ring-closing metathesis (RCM) reactions to construct the macrocyclic framework. researchgate.netnih.gov

In one reported synthesis of (S)-curvularin and its 13-, 14-, and 16-membered lactone homologues, a uniform strategy was employed. researchgate.netnih.gov The macrocyclic rings were formed using ring-closing metathesis as a key step. researchgate.netnih.gov This allowed for the preparation of macrolactones of varying ring sizes.

Research into the biosynthesis of related resorcylic acid lactones has also provided insights into the formation of different ring sizes. For instance, some polyketide synthases (PKSs) have shown relaxed control in iterative elongation and macrocyclization, leading to the formation of both natural 14-membered and uncharacterized 16-membered resorcylic acid lactones. acs.org

Synthesis of Substituted Derivatives (e.g., Di-O-acetyl and 4-chloro derivatives of (S)-curvularin)acs.org

Substituted derivatives of curvularin, such as the di-O-acetyl and 4-chloro derivatives of (S)-curvularin, have been synthesized to investigate their biological properties. researchgate.netnih.gov These modifications involve alterations to the hydroxyl groups or the aromatic ring of the curvularin structure.

The synthesis of the di-O-acetyl derivative typically involves the acetylation of the hydroxyl groups present in curvularin. The 4-chloro derivative involves the introduction of a chlorine atom at the 4-position of the aromatic ring. Specific synthetic routes for these derivatives have been developed as part of broader studies on the structure-activity relationships of curvularin analogues. researchgate.netnih.gov

In studies evaluating the biological effects of these derivatives, the di-O-acetyl and 4-chloro derivatives of (S)-curvularin have shown different activities compared to the parent compound. researchgate.netnih.gov

Here is a table summarizing some of the synthetic approaches and their outcomes:

Synthesis MethodKey Reaction(s)Curvularin/Analogue SynthesizedNotes
Aryne Acyl AlkylationAryne insertion into β-ketolactone(-)-CurvularinConvergent approach, yield can vary. acs.orgacs.orgnih.gov
Umpolung Pd-catalyzed α-ArylationPd-catalyzed coupling of α-bromo ester and arylboronic acid(-)-CurvularinMild conditions, tolerates various functional groups. researchgate.netacademictree.orgjst.go.jp
Ring Homologue SynthesisRing-closing metathesis, Kochi oxidative decarboxylation(S)-Curvularin, 13-, 14-, 16-membered homologuesUniform strategy for different ring sizes. researchgate.netnih.gov
Substituted Derivative SynthesisAcetylation, ChlorinationDi-O-acetyl curvularin, 4-chloro curvularinModifications to hydroxyl groups or aromatic ring. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Curvularin and Its Derivatives

Macrocyclic Lactone Ring Integrity and Size Significance

The macrocyclic lactone ring is a defining feature of curvularin and plays a significant role in its biological activity. Studies have investigated the importance of the ring's integrity and the impact of varying its size.

Essential Role of the 12-membered Macrolactone Ring

Research indicates that the 12-membered macrocyclic lactone skeleton, fused with a benzene (B151609) ring, is crucial for the potent biological activities observed in many curvularin derivatives. cjnmcpu.com Specifically, this structural motif has been highlighted as critical for anti-inflammatory potential. cjnmcpu.com Curvularin itself is a 12-membered macrolide. frontiersin.orgnih.gov

Impact of Lactone Ring Opening on Activity

The integrity of the lactone ring is important for activity. SAR analysis has shown that ring-opening in curvularin derivatives leads to decreased biological activity. cjnmcpu.com This suggests that the cyclic structure and the proper spatial arrangement of functional groups maintained by the lactone ring are necessary for optimal interaction with biological targets.

Evaluation of Different Ring Sizes (e.g., 10-, 11-, 12-membered skeletons)

While curvularin possesses a 12-membered lactone ring, other resorcylic acid lactones (RALs) and dihydroxyphenylacetic acid lactones (DALs), which share structural similarities, can have different ring sizes, including 10-, 11-, 12-, 14-, and 16-membered rings. nih.govekb.egacs.orgresearchgate.net Studies comparing the activity of macrolides with different ring sizes have been conducted. For instance, 14- and 16-membered lactone homologues of (S)-curvularin showed slightly higher inhibitory effects on iNOS promoter activity compared to curvularin itself in one study. researchgate.net This suggests that while the 12-membered ring is important, variations in ring size can influence the potency and spectrum of activity depending on the specific biological target. Ten-membered resorcinolic macrolides are also known, with some exhibiting anti-fungal, anti-cancer, and anti-inflammatory effects. frontiersin.orgnih.gov

Aromatic Moiety Modifications and Their Functional Implications

The aromatic portion of the curvularin molecule, specifically the resorcinol (B1680541) moiety, is another key structural element that influences its biological activity.

Crucial Role of Intact Phenol (B47542) and Resorcinol Groups

Curvularin contains phenol and resorcinol groups within its structure. researchgate.netamazonaws.com The presence of intact phenolic hydroxyl groups has been shown to be significant for the biological activity of related compounds. For example, in studies on cladosporin, a compound with a dihydroisocoumarin moiety, protecting both phenolic hydroxyl groups as methyl ethers resulted in inactive compounds, highlighting the crucial importance of these free hydroxyl groups for anti-malarial potency. ncl.res.in While direct studies specifically on curvularin's phenol and resorcinol groups were not extensively detailed in the search results, the importance of these functionalities in structurally related macrolides suggests a similar crucial role in curvularin's activity.

Effects of O-Methylation and O-Acetylation on Biological Activity

Modifications such as O-methylation and O-acetylation of hydroxyl groups on the aromatic ring or other parts of the molecule can impact biological activity. For instance, O-methylation of the 3-OH group in cruentaren A, a related macrolide, significantly reduced its activity. semanticscholar.org Curvularin itself can undergo biotransformation, including methylation, as seen in the conversion of curvularin to curvularin 4'-O-methyl-11-O-β-d-glucopyranoside by Beauveria bassiana. mdpi.com While the specific effects of O-methylation and O-acetylation on curvularin's various biological activities were not detailed in the provided search results, these types of modifications are generally known to alter polarity and binding interactions, thus influencing the potency and pharmacological profile of natural products.

Data Table: Illustrative Examples of Macrolide Ring Size and Activity

Compound ClassRing Size (members)Example CompoundNoted Activity Examples
Dihydroxyphenylacetic Acid Lactones (DALs)12CurvularinAntimicrobial, Anti-inflammatory, Cytotoxicity wikipedia.orgnih.govcjnmcpu.comekb.eg
Resorcylic Acid Lactones (RALs)14Zearalenone, RadicicolReceptor agonist, Kinase inhibitory, Anti-inflammatory acs.orgmdpi.com
Resorcylic Acid Lactones (RALs)10Sumalactone AAnti-fungal, Anti-cancer, Anti-inflammatory frontiersin.orgnih.gov
Macrolides14, 16LatrunculinsActin modulation rsc.org
Macrolides14NeopeltolideCytotoxic rsc.org

Detailed Research Findings:

Specific research findings highlight the importance of the 12-membered ring for the anti-inflammatory potential of curvularin derivatives, with compounds possessing this skeleton showing stronger inhibitory activities compared to ring-opened derivatives or those with fused six-membered cyclic ether skeletons. cjnmcpu.com Furthermore, the presence of C-11 substituents in curvularin derivatives has been linked to enhanced inhibitory effects on NO production, suggesting a favorable role for these modifications in anti-inflammatory activity. cjnmcpu.com

Aliphatic Chain and Substituent Effects on Biological Profiles

The aliphatic chain and the nature of substituents attached to the curvularin core structure play a significant role in modulating its biological activities.

The presence and position of double bonds within the curvularin structure significantly impact its biological profile.

10,11-Dehydrocurvularin: This derivative, featuring a double bond between C-10 and C-11, has shown notable biological activities. pnas.orgcaymanchem.com It has been reported to modulate the heat shock response and the immune system. pnas.org 10,11-Dehydrocurvularin has also demonstrated cytotoxic activity against certain cancer cell lines and the ability to block TGF-β signaling. researchgate.netcaymanchem.com Its α,β-unsaturated ketone moiety is suggested to play a favorable role in anti-inflammatory activity. cjnmcpu.com

α,β-Dehydrocurvularin: This derivative differs from curvularin by the presence of a double bond between C-3 and C-4. nih.gov This structural difference leads to slightly different bioactive profiles compared to curvularin. nih.gov While both curvularin and α,β-dehydrocurvularin exhibit similar cytotoxicity against several human tumor cell lines, their activity can differ depending on the cell line. nih.gov For example, α,β-dehydrocurvularin was active against COLO 205 cells, whereas curvularin was inactive. nih.gov The presence of the 3,4-double bond in α,β-dehydrocurvularin appears to be important for specific activities, such as the lack of Acetylcholinesterase (AChE) inhibition observed with this derivative compared to curvularin. nih.gov

Specific structural features within the curvularin molecule are associated with particular biological activities.

AChE Inhibition: Studies have shown that curvularin itself exhibits acetylcholinesterase (AChE) inhibitory activity. nih.govresearchgate.net This activity appears to be dependent on the absence of a double bond at the C-3, C-4 position, as α,β-dehydrocurvularin, which possesses this double bond, did not show AChE inhibition. nih.gov This suggests that the partial planar backbone structure of curvularin, lacking the 3,4-double bond, plays a crucial role in its interaction with the AChE enzyme. nih.gov Molecular docking studies have further supported that the curvularin molecule fits well into the active site of AChE and exhibits favorable interactions. nih.gov

RhlR Antagonism: Curvularin has been identified as a quorum-sensing antagonist of Pseudomonas aeruginosa RhlR. targetmol.comfrontiersin.orgnih.gov This activity is observed at low micromolar concentrations (1-30 μM), where curvularin selectively inhibits the production of virulence factors like pyocyanin (B1662382) and rhamnolipid without affecting cell viability. frontiersin.orgnih.gov The RhlR antagonizing activity of curvularin is selective, with negligible antagonism of LasR observed only at much higher concentrations. frontiersin.orgnih.gov This selective antagonism of RhlR is a significant structural-activity feature of curvularin. frontiersin.orgnih.gov

Anti-inflammatory Activity: The 12-membered lactone ring is highlighted as having a critical role in the anti-inflammatory potential of curvularin derivatives. cjnmcpu.com Additionally, the presence of α,β-unsaturated ketone fragments is advantageous for anti-inflammatory activity. cjnmcpu.com

Here is a summary of some research findings related to the biological activities of Curvularin and α,β-Dehydrocurvularin:

CompoundAChE InhibitionCytotoxicity (A549, HeLa, MDA-MB-231, MCF-7)Cytotoxicity (COLO 205)Superoxide (B77818) Anion ScavengingRhlR Antagonism
Curvularin80% inhibition (IC₅₀ 1.36 µM) nih.govresearchgate.netSimilar level nih.govInactive nih.govNo activity researchgate.netPotent and selective (1-30 µM) frontiersin.orgnih.gov
α,β-DehydrocurvularinNo inhibition nih.govSimilar level nih.govActive (IC₅₀ 7.9 µM) nih.govGood activity (EC₅₀ 16.71 µg/mL) researchgate.netNot specified in search results for this activity

Note: The data in the table is based on the provided search snippets and may not represent the full spectrum of activities or all tested conditions.

Molecular Mechanisms of Action Research

Modulation of Signal Transduction Pathways

Curvularin has been shown to influence several key signal transduction pathways involved in inflammatory and cellular processes. mdpi.comtoku-e.comcaymanchem.com

Nuclear Factor Kappa-B (NF-κB) Signaling Pathway Inhibition

Studies indicate that curvularin can suppress the nuclear factor kappa-B (NF-κB) signaling pathway. mdpi.comcjnmcpu.comnih.gov For instance, a curvularin-type metabolite, (10E,15S)-10,11-dehydrocurvularin, significantly suppressed the induction of pro-inflammatory mediators and cytokines by inhibiting the NF-κB pathway in LPS-stimulated RAW264.7 macrophages. mdpi.comnih.gov This inhibition involved the suppression of nuclear translocation of p50 and p65 subunits in a dose-dependent manner. mdpi.com Additionally, this metabolite attenuated the phosphorylation of IκB-α and blocked its degradation. mdpi.com Other curvularin derivatives have also demonstrated inhibitory activity against TNF-α-induced NF-κB activity. nih.gov

Janus Tyrosine Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway Modulation (e.g., STAT-1α, STAT1 inhibition)

Curvularin has been reported to act on the Janus tyrosine kinase (JAK)-STAT pathway. toku-e.com Specifically, it has been shown to inhibit the activation of JAK2 and STAT1 in vitro, suggesting that it can inhibit STAT1-dependent gene expression. researchgate.net Curvularin inhibited inducible transcription and synthesis of iNOS and COX-2 by blocking the activation of the transcription factor STAT-1α in human alveolar epithelial A549/8 cells. mdpi.com

Transforming Growth Factor-beta (TGF-β) Signaling Interference (e.g., Smad2/Smad3 binding inhibition)

Curvularin has been identified as an inhibitor of transforming growth factor-beta (TGF-β) signaling. caymanchem.comresearchgate.nethellobio.comnih.gov Research has shown that (S)-curvularin can inhibit the binding of activated Smad2/3 transcription factors to DNA and antagonize the cellular effects of TGF-β in HepG2 and MDA-MB-231 cells, including reporter gene activation and expression of TGF-β induced genes. researchgate.netnih.gov This interference with TGF-β signaling is considered a potential mechanism for some of its observed biological activities. researchgate.net

Absence of Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation in Specific Contexts

In certain studies, curvularin or its derivatives did not appear to modulate the mitogen-activated protein kinase (MAPK) pathway. mdpi.comnih.gov For example, while (10E,15S)-10,11-dehydrocurvularin suppressed pro-inflammatory mediators via NF-κB inhibition, it did not do so through the MAPK pathway in LPS-stimulated RAW264.7 macrophages. mdpi.comnih.gov

Enzyme Inhibition Profiles

Curvularin is known to inhibit certain enzymes, contributing to its biological effects. medchemexpress.comcaymanchem.com

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Curvularin is a well-documented inhibitor of inducible nitric oxide synthase (iNOS). mdpi.comtoku-e.commedchemexpress.comtargetmol.comcaymanchem.comcjnmcpu.comcenmed.commedsci.orgontosight.ai It inhibits cytokine-induced iNOS with an IC50 value of 9.5 µM. medchemexpress.comcaymanchem.com This inhibition contributes to its anti-inflammatory properties by reducing the overproduction of nitric oxide (NO). mdpi.comcjnmcpu.comnih.gov Curvularin has been described as a highly selective transcription-based inhibitor of iNOS-dependent NO production, acting partly through the JAK-STAT pathway. toku-e.com Studies have shown that curvularin attenuates the expression of iNOS in LPS-stimulated macrophages. mdpi.comnih.gov

Microtubule Organization and Mitotic Spindle Formation Disruption (e.g., barrel-shaped spindles, miniature spindles)

Quorum Sensing (QS) System Antagonism in Bacterial Pathogens (e.g., Pseudomonas aeruginosa)

Pseudomonas aeruginosa employs a complex QS network, primarily involving the Las, Rhl, and PQS systems, to regulate collective behaviors such as virulence factor production and biofilm formation. The LasR protein, often considered at the top of this hierarchy, controls the Rhl and PQS systems. However, clinical isolates frequently exhibit mutated and nonfunctional LasR, allowing the RhlR system to independently contribute to virulence nih.govfrontiersin.orgnih.gov. This highlights the importance of targeting RhlR for effective treatment of chronic P. aeruginosa infections nih.govfrontiersin.orgnih.gov. Curvularin has emerged as a notable antagonist of this critical bacterial communication system nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net.

Selective RhlR Quorum Sensing Inhibition

Studies have demonstrated that curvularin acts as a highly selective antagonist of the RhlR quorum sensing system in P. aeruginosa nih.govfrontiersin.orgnih.govresearchgate.net. At low micromolar concentrations, typically ranging from 1 to 30 μM, curvularin potently inhibits RhlR-mediated activities nih.govfrontiersin.orgnih.gov. This selective inhibition is a key characteristic, distinguishing it from some other QS inhibitors that may target multiple systems nih.gov. The RhlR antagonistic activity of curvularin at low concentrations has been confirmed through experiments utilizing QS competition and signaling molecule assays, as well as QS gene expression analysis nih.govnih.gov. Specifically, low concentrations of curvularin have been shown to selectively antagonize N-butanoyl homoserine lactone (BHL)-activated RhlR nih.govresearchgate.net. This selective targeting of RhlR is particularly relevant in the context of clinical P. aeruginosa isolates where LasR may be nonfunctional nih.govfrontiersin.orgnih.gov.

Effects on Virulence Factor Production (e.g., Pyocyanin (B1662382), Rhamnolipid)

Curvularin significantly impacts the production of key virulence factors in P. aeruginosa, particularly pyocyanin and rhamnolipid nih.govfrontiersin.orgresearchgate.net. At low concentrations (1–30 μM), curvularin potently inhibits the production of these factors without affecting bacterial cell viability nih.govfrontiersin.orgnih.gov. This inhibition is substantial, with one study indicating around threefold higher inhibition of pyocyanin and rhamnolipid production compared to another compound, CPBA researchgate.net. The reduction in pyocyanin and rhamnolipid synthesis is a direct consequence of curvularin's selective antagonism of RhlR, as exogenous supplementation of BHL (the RhlR autoinducer) can reverse this inhibitory effect in a dose-dependent manner researchgate.netresearchgate.net. This demonstrates that curvularin's impact on these virulence factors is mediated through the RhlR pathway researchgate.net. While curvularin potently inhibits pyocyanin and rhamnolipid at low concentrations, its effect on other virulence factors like elastase and on biofilm formation is negligible at these concentrations, only showing weak inhibition at much higher concentrations (above 100 μM) nih.govfrontiersin.orgresearchgate.net.

Here is a summary of Curvularin's effects on virulence factors at low concentrations:

Virulence FactorEffect of Low-Concentration Curvularin (1-30 μM)
PyocyaninPotent Inhibition
RhamnolipidPotent Inhibition
ElastaseNegligible Inhibition
Biofilm FormationNegligible Inhibition

Differential Modulation of LasR Quorum Sensing

In contrast to its potent and selective inhibition of RhlR at low concentrations, curvularin exhibits negligible antagonism of the LasR system nih.govnih.gov. Inhibition of LasR by curvularin is observed only at high concentrations (above 100 μM) nih.govnih.gov. This differential activity suggests that curvularin primarily targets the RhlR pathway under conditions relevant to inhibiting virulence factor production, with a much weaker effect on the LasR system. The negligible inhibition of biofilm formation and elastase production observed at high concentrations of curvularin may be attributable to this corresponding inhibition of LasR at these elevated levels researchgate.net.

Biological Activities in Pre Clinical and in Vitro Models Research

Anti-inflammatory Effects

Curvularin and its derivatives have demonstrated significant anti-inflammatory effects in various in vitro and pre-clinical models. nih.govmdpi.comnih.govnih.goveasychem.orgresearchgate.net These effects are often mediated through the modulation of key inflammatory pathways and mediators. mdpi.comnih.govcjnmcpu.com

In Vitro Anti-inflammatory Assays (e.g., LPS-stimulated RAW264.7 macrophages)

In vitro studies, particularly using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, have been instrumental in evaluating the anti-inflammatory potential of curvularin and its derivatives. nih.govmdpi.comnih.govnih.govnih.gov LPS stimulation is a common method to induce an inflammatory response in these cells. mdpi.comnih.gov Curvularin-type metabolites from marine-derived fungi, such as Penicillium sp. SF-5859, have shown strong inhibitory effects on LPS-induced inflammation in RAW264.7 macrophages. mdpi.comnih.gov Similarly, curvularin derivatives from Penicillium sp. HL-50 have also exhibited significant anti-inflammatory activities in LPS-mediated murine macrophage RAW264.7 cells. cjnmcpu.com

Attenuation of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2))

A key aspect of the anti-inflammatory activity of curvularin involves the attenuation of pro-inflammatory mediators like Nitric Oxide (NO) and Prostaglandin E2 (PGE2). nih.govmdpi.comnih.govnih.govnih.gov Studies in LPS-stimulated RAW264.7 macrophages have shown that curvularin-type metabolites can strongly inhibit the overproduction of both NO and PGE2. mdpi.comnih.govsemanticscholar.org For instance, specific curvularin-type metabolites have demonstrated IC50 values in the low micromolar range for inhibiting NO and PGE2 production. mdpi.comnih.govsemanticscholar.org This inhibition is often correlated with the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively. nih.govmdpi.comnih.govcjnmcpu.comsemanticscholar.orgresearchgate.net Furthermore, some curvularin derivatives have been shown to suppress the upregulation of pro-inflammatory mediators and cytokines by inhibiting signaling pathways such as nuclear factor-κB (NF-κB). mdpi.comnih.govcjnmcpu.comsemanticscholar.orgresearchgate.net

Here is a table summarizing some research findings on the inhibitory effects of curvularin-type metabolites on NO and PGE2 production in LPS-treated RAW264.7 macrophages:

CompoundSourceTarget MediatorIC50 (µM) RangeReference
Curvularin-type metabolites (3-9)Penicillium sp. SF-5859NO1.9 - 18.1 mdpi.comnih.govsemanticscholar.org
Curvularin-type metabolites (3-9)Penicillium sp. SF-5859PGE22.8 - 18.7 mdpi.comnih.govsemanticscholar.org
Curvularin derivatives (7-9, 11, 12, 14, 15, 18)Penicillium sp. HL-50NO0.44 - 4.40 cjnmcpu.com
(10E,15S)-10,11-dehydrocurvularin (8)Penicillium sp. SF-5859iNOS expressionAttenuation mdpi.comnih.govsemanticscholar.orgresearchgate.net
(10E,15S)-10,11-dehydrocurvularin (8)Penicillium sp. SF-5859COX-2 expressionAttenuation mdpi.comnih.govsemanticscholar.orgresearchgate.net
Curvularin derivatives (7, 11)Penicillium sp. HL-50iNOS expressionDownregulation cjnmcpu.com
Curvularin derivatives (7, 11)Penicillium sp. HL-50COX-2 expressionDownregulation cjnmcpu.com
Curvularin derivatives (7)Penicillium sp. HL-50NF-κB pathwayInhibition cjnmcpu.com

Pre-clinical In Vivo Studies (e.g., amelioration of glomerulonephritis in murine SLE models)

While the focus is on pre-clinical and in vitro, some research hints at in vivo potential. Although direct studies specifically on curvularin's amelioration of glomerulonephritis in murine SLE models are not extensively detailed in the provided snippets, related macrolactones have been investigated in this context. For example, oxacyclododecindione (B1262406) (Oxa), another fungal lactone, has been shown to significantly ameliorate glomerulonephritis and reduce collagen deposition in the kidney in MRL/Fas lpr mice, a murine SLE model, indicating anti-inflammatory and anti-fibrotic effects. researchgate.net Curcumin, a different compound, has also been shown to ameliorate kidney disease in murine lupus models. nih.gov One snippet mentions that (S)-curvularin reduced proinflammatory gene expression in an in vivo model of rheumatoid arthritis, suggesting potential systemic anti-inflammatory effects. nih.gov

Anti-microbial Activities

Curvularin has also been recognized for its anti-microbial properties, exhibiting activity against a range of bacteria and fungi. nih.goveasychem.orgnih.govnih.gov

Anti-bacterial Spectrum (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Micrococcus luteus, Xanthomonas axonopodis pv. phaseoli, Salmonella enterica, Enterococcus hirae)

Curvularin has demonstrated antibacterial activity against several notable bacterial species. It has shown inhibitory effects on the growth of Micrococcus luteus, Xanthomonas axonopodis pv. phaseoli, Staphylococcus aureus, Escherichia coli, and Enterococcus hirae. researchgate.netresearchgate.netjapsonline.comjapsonline.com While one source indicates that curvularin has no antimicrobial activity against Gram-positive and -negative bacteria and Candida albicans researchgate.net, other studies contradict this, reporting activity against S. aureus and E. coli. researchgate.netresearchgate.netjapsonline.comjapsonline.com Furthermore, curvularin isolated from Phoma macrostoma has been found to exhibit activity against Pseudomonas aeruginosa, specifically by antagonizing the RhlR quorum sensing system at low micromolar concentrations. researchgate.netfrontiersin.org

Here is a table summarizing some reported antibacterial activities of curvularin:

Bacterial SpeciesSource OrganismObserved ActivityReference
Micrococcus luteusCochliobolus sp. G2-20Inhibitory effect researchgate.netresearchgate.netjapsonline.comjapsonline.com
Xanthomonas axonopodis pv. phaseoliCochliobolus sp. G2-20Inhibitory effect researchgate.netresearchgate.netjapsonline.comjapsonline.com
Staphylococcus aureusCochliobolus sp. G2-20Inhibitory effect researchgate.netresearchgate.netjapsonline.comjapsonline.com
Escherichia coliCochliobolus sp. G2-20Inhibitory effect researchgate.netresearchgate.netjapsonline.comjapsonline.com
Enterococcus hiraeCochliobolus sp. G2-20Inhibitory effect researchgate.netresearchgate.netjapsonline.comjapsonline.com
Pseudomonas aeruginosaPhoma macrostomaRhlR antagonism researchgate.netfrontiersin.org

Anti-fungal Spectrum (e.g., Alternaria solani, Moniliophthora perniciosa, Didymella bryoniae, Fusarium solani)

Curvularin also possesses antifungal properties against various fungal pathogens. It has shown inhibitory effects on the growth of fungi such as Moniliophthora perniciosa, Didymella bryoniae, and Fusarium solani forma specialis glycines. researchgate.netresearchgate.netjapsonline.comjapsonline.comnih.gov While Alternaria solani is listed in the prompt, specific data on curvularin's activity against this particular fungus was not found in the provided search results. However, curvularin is produced by Alternaria species, suggesting a potential interaction or role in fungal biology. nih.govnih.gov

Here is a table summarizing some reported antifungal activities of curvularin:

Fungal SpeciesSource OrganismObserved ActivityReference
Moniliophthora perniciosaCochliobolus sp. G2-20Inhibitory effect researchgate.netresearchgate.netjapsonline.comjapsonline.comnih.gov
Didymella bryoniaeCochliobolus sp. G2-20Inhibitory effect researchgate.netresearchgate.netjapsonline.comjapsonline.comnih.gov
Fusarium solani f. sp. glycinesCochliobolus sp. G2-20Inhibitory effect researchgate.netresearchgate.netjapsonline.comjapsonline.comnih.gov

Antitrypanosomal Activity

Research has indicated that certain curvularin derivatives possess antitrypanosomal activity. For instance, compounds such as (-)-(10E,15S)-10,11-Dehydrocurvularin (1), curvularin (2), and 5-methoxycurvularin (3), as well as other related compounds (4, 6, 12, 13, and 16) have shown activity against Trypanosoma brucei strains. researchgate.net Specifically, compounds 3, 4, 13, and 16 demonstrated pronounced antitrypanosomal activity with mean minimum inhibitory concentration (MIC) values ranging from 4.96 to 9.75 μM. researchgate.net

Cytotoxic and Anti-proliferative Activities

Curvularin and its analogues have been evaluated for their cytotoxic and anti-proliferative effects against various cell lines, including human tumor cells. researchgate.netnih.govacs.org These activities are considered significant areas of research for potential therapeutic applications.

Evaluation against Human Tumor Cell Lines (e.g., A549, HeLa, MDA-MB-231, MCF-7, COLO 205, Jurkat, U937, HepG2)

Studies have assessed the cytotoxic potential of curvularin against a panel of human cancer cell lines. Curvularin (2) has shown selective cytotoxicity against the MDA-MB-231 breast cancer cell line. researchgate.net Other curvularin-type macrolides have also demonstrated cytotoxicity towards human tumor cell lines with mean IC50 values ranging from 1.25 to 30.06 µM. researchgate.net

Specific findings regarding the activity against listed cell lines include:

MDA-MB-231 (breast cancer): Curvularin (2) was selectively cytotoxic against this cell line. researchgate.net Both curvularin and α,β-dehydrocurvularin showed similar levels of cytotoxicity against MDA-MB-231. nih.gov

MCF-7 (breast cancer): Both curvularin and α,β-dehydrocurvularin exhibited similar cytotoxicity against MCF-7 cells. nih.gov

A549 (lung cancer): Both curvularin and α,β-dehydrocurvularin showed similar cytotoxicity against A549 cells. nih.gov

HeLa (cervical cancer): Both curvularin and α,β-dehydrocurvularin displayed similar cytotoxicity against HeLa cells. nih.gov

COLO 205: α,β-Dehydrocurvularin was active against COLO 205 with an IC50 of 7.9 μM, while curvularin was inactive. nih.gov

Jurkat and U937 (leukemia): Some curvularin derivatives (compounds 3, 4, 6, and 12) showed selective growth inhibition against Jurkat and U937 cell lines with IC50 values ranging from 1.8 to 13.3 μM. researchgate.net

Sulfur substitution at C-11 or the presence of a double bond at C-10 in curvularin analogues have been observed to significantly increase their cytotoxic activities against some tested tumor cell lines. acs.org

Interactive Table 1: Cytotoxic Activity of Curvularin and Derivatives against Human Tumor Cell Lines

CompoundCell LineActivity TypeIC50 (µM)Reference
Curvularin (2)MDA-MB-231CytotoxicSelective researchgate.net
CurvularinA549CytotoxicSimilar to α,β-dehydrocurvularin nih.gov
CurvularinHeLaCytotoxicSimilar to α,β-dehydrocurvularin nih.gov
CurvularinMDA-MB-231CytotoxicSimilar to α,β-dehydrocurvularin nih.gov
CurvularinMCF-7CytotoxicSimilar to α,β-dehydrocurvularin nih.gov
α,β-DehydrocurvularinA549CytotoxicSimilar to Curvularin nih.gov
α,β-DehydrocurvularinHeLaCytotoxicSimilar to Curvularin nih.gov
α,β-DehydrocurvularinMDA-MB-231CytotoxicSimilar to Curvularin nih.gov
α,β-DehydrocurvularinMCF-7CytotoxicSimilar to Curvularin nih.gov
α,β-DehydrocurvularinCOLO 205Cytotoxic7.9 nih.gov
Compound 3JurkatGrowth Inhibition1.8 - 13.3 researchgate.net
Compound 3U937Growth Inhibition1.8 - 13.3 researchgate.net
Compound 4JurkatGrowth Inhibition1.8 - 13.3 researchgate.net
Compound 4U937Growth Inhibition1.8 - 13.3 researchgate.net
Compound 6JurkatGrowth Inhibition1.8 - 13.3 researchgate.net
Compound 6U937Growth Inhibition1.8 - 13.3 researchgate.net
Compound 12JurkatGrowth Inhibition1.8 - 13.3 researchgate.net
Compound 12U937Growth Inhibition1.8 - 13.3 researchgate.net
Curvularin-type macrolidesVarious Human Tumor Cell LinesCytotoxic1.25 - 30.06 researchgate.net

Antioxidant Activities

The antioxidant activities of curvularin have been investigated, with varying results reported depending on the specific compound and assay used. One study found that while α,β-dehydrocurvularin showed significant antioxidant potential, curvularin itself did not exhibit any antioxidant activity in DPPH scavenging, superoxide (B77818) anion scavenging, lipid peroxidation inhibition, and erythrocyte hemolytic inhibition assays. nih.gov Conversely, other research mentions antioxidant activity in the context of curvularin macrolides and extracts from fungi that produce them. kln.ac.lknih.gov For example, an ethyl acetate (B1210297) extract of Curvularia tsudae, an endophytic fungus, showed good antioxidant activity as determined by cyclic voltammetric analysis. nih.gov

Interactive Table 2: Antioxidant Activity of Curvularin and Related Compounds

CompoundAssay TypeResultReference
CurvularinDPPH scavenging, superoxide anion scavenging, lipid peroxidation, erythrocyte hemolytic inhibitionDid not exhibit antioxidant activity nih.gov
α,β-DehydrocurvularinDPPH scavenging, superoxide anion scavenging, lipid peroxidation, erythrocyte hemolytic inhibitionShowed significant antioxidant potential nih.gov
α,β-DehydrocurvularinSuperoxide anion scavengingEC50 value of 16.71 μg/ml nih.gov
Curvularia tsudae ethyl acetate extractCyclic voltammetryVery good antioxidant activity nih.gov
Curvularin macrolidesAntioxidant activity (general mention)Mentioned as having activity kln.ac.lk

Phytotoxicity and Plant Pathogen Interactions

Curvularin and its derivatives, particularly α,β-dehydrocurvularin, have been identified as phytotoxic compounds produced by fungi, including plant pathogens. mdpi.comresearchgate.netresearchgate.net Curvularia intermedia, a leaf pathogen of Pandanus amaryllifolius, produces curvularin and α,β-dehydrocurvularin, both of which were found to be toxic to lettuce (Lactuca sativa) and bentgrass (Agrostis stolonifera) in seed germination assays. mdpi.com α,β-dehydrocurvularin has also been isolated from Alternaria zinnia, a fungus causing leaf necrosis, and was toxic to test plants in a leaf puncture assay. mdpi.com Curvularia eragrostidis is another fungus that produces phytotoxic chemicals, including dehydrocurvularin (B13541) and curvularin, which have been used to suppress certain weeds. researchgate.net α,β-dehydrocurvularin significantly inhibited seed germination and elongation of radicle and coleoptile in Digitaria sanguinalis, suggesting its potential as a natural bioherbicide. researchgate.net

Heat Shock Response Modulation

Curvularin has been implicated in modulating the heat shock response (HSR). The HSR is a crucial cellular mechanism involving the production of heat shock proteins (Hsps) to cope with various stressors, including those encountered by cancer cells. nih.govnih.govcaymanchem.com Research screening for compounds that activate the HSF1-dependent stress response identified curvularins as natural products capable of driving this response. nih.govnih.gov Specifically, α,β-dehydrocurvularin demonstrated heat shock inducing activity, while curvularin, which lacks the α,β-unsaturated carbonyl moiety, was inactive for heat shock induction. nih.gov This suggests that the α,β-unsaturated carbonyl functionality may be important for the heat shock activating property of this class of compounds. nih.gov

In Vivo Virulence Reduction in Model Organisms (e.g., Caenorhabditis elegans)

Studies utilizing the nematode Caenorhabditis elegans as an in vivo model have demonstrated the ability of curvularin to reduce the virulence of Pseudomonas aeruginosa. C. elegans is a widely used model organism for studying host-pathogen interactions and for screening potential anti-infective compounds frontiersin.org.

Research indicates that curvularin, isolated from Phoma macrostoma, acts as a quorum-sensing (QS) antagonist, specifically targeting the RhlR system in P. aeruginosa nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net. Quorum sensing is a bacterial cell-to-cell communication system that regulates collective behaviors, including the production of virulence factors and biofilm formation researchgate.netresearchgate.net. In clinical isolates of P. aeruginosa, the LasR QS system is often mutated, rendering it non-functional, while the RhlR system independently contributes to the production of toxins and maintenance of toxicity nih.govfrontiersin.orgnih.gov. Therefore, targeting RhlR is considered a strategy for treating chronic P. aeruginosa infections nih.govfrontiersin.orgnih.gov.

Curvularin has been shown to potently and selectively inhibit the production of virulence factors such as pyocyanin (B1662382) and rhamnolipid in P. aeruginosa at low micromolar concentrations (1–30 μM) without affecting bacterial cell viability nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net. Pyocyanin and rhamnolipid synthesis are regulated by both the Rhl and PQS systems frontiersin.org. The selective RhlR-antagonizing activity of low-concentration curvularin has been confirmed through experiments using QS competition and signaling molecule assays with QS gene expression analysis nih.govfrontiersin.orgresearchgate.net.

In the C. elegans infection model, curvularin has been shown to reduce the in vivo virulence of both wild-type P. aeruginosa and lasR mutants nih.govresearchgate.netnih.govresearchgate.net. In a fast-kill infection assay using P. aeruginosa PA14, C. elegans nematodes rapidly died when fed the bacteria nih.gov. Treatment with curvularin (0.1–10 μM) simultaneously with P. aeruginosa prevented nematode death in a dose-dependent manner nih.gov. Specifically, treatment with 1 μM and 10 μM curvularin significantly decreased nematode death by 31.1% and 50.6%, respectively, after 36 hours nih.gov. These protective effects were reported to be greater than those of known antagonists like FC (a LasR antagonist) and CPBA (an RhlR antagonist) at 36 hours of treatment nih.gov.

Further studies using a lasR mutant strain of P. aeruginosa showed that curvularin significantly reduced its virulence in C. elegans at concentrations of 3 μM and 10 μM nih.gov. Curvularin demonstrated greater potency in reducing the virulence of the lasR mutant compared to CPBA nih.gov. Conversely, curvularin failed to protect C. elegans infected with an rhlR mutant, supporting that its protective effect is mediated through the inhibition of RhlR nih.gov.

The following table summarizes the observed effect of curvularin on C. elegans survival when infected with P. aeruginosa:

Treatment GroupP. aeruginosa StrainCurvularin Concentration (μM)Nematode Survival at 36h (%) (Approximate based on description)
Untreated (Infected Control)PA14 (Wild-Type)0~14.4 nih.gov
Curvularin TreatedPA14 (Wild-Type)1~45.5 (14.4 + 31.1) nih.gov
Curvularin TreatedPA14 (Wild-Type)10~65.0 (14.4 + 50.6) nih.gov
Untreated (Infected Control)lasR mutant0~24.4 (75.6% death) nih.gov
Curvularin TreatedlasR mutant3Significantly increased survival nih.gov
Curvularin TreatedlasR mutant10Significantly increased survival nih.gov
Curvularin TreatedrhlR mutant3 or 10Failed to protect nih.gov

These findings in the C. elegans model suggest that curvularin's RhlR-antagonizing activity translates into a reduction in P. aeruginosa virulence in vivo, highlighting its potential as an antivirulence agent nih.govnih.govresearchgate.net.

Advanced Research Methodologies and Techniques in Curvularin Studies

Metabolomics Approaches for Discovery and Profiling

Metabolomics, the comprehensive study of metabolites within a biological system, plays a crucial role in the discovery and profiling of fungal secondary metabolites, including curvularin. These approaches enable researchers to analyze the complex mixture of compounds produced by fungi under various conditions. nih.govnih.govresearchgate.netnih.gov

Untargeted Metabolomics (e.g., UPLC-HRMS, Principal Component Analysis, Orthogonal Projection to Latent Structure Discriminant Analysis, Molecular Networking)

Untargeted metabolomics provides a broad overview of the metabolites present in a sample without focusing on specific compounds. Techniques such as Ultra-High Pressure Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-HRMS) are fundamental in this process. nih.govresearchgate.netfrontiersin.orgspringernature.com UPLC-HRMS allows for the separation and detection of a wide range of metabolites based on their mass-to-charge ratio and retention time. nih.govfrontiersin.orgspringernature.com

Following data acquisition, multivariate statistical analysis methods are employed to discern patterns and identify significant differences in metabolite profiles. Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structure Discriminant Analysis (O-PLSDA) are commonly used to visualize variations between different sample groups, such as fungal cultures grown under varying conditions. mdpi.com These methods help in identifying mass features that are uniquely produced or significantly altered under specific environmental or genetic influences. researchgate.netnih.gov

Molecular networking is another powerful tool used in untargeted metabolomics for the discovery of novel natural products and the identification of related compounds. mdpi.com This technique constructs a visual network where nodes represent individual mass features and edges connect features with similar fragmentation patterns, suggesting structural relatedness. mdpi.com This allows for the rapid identification of known compound families and the prioritization of potentially novel analogs, including those related to curvularin, based on their position within the network. nih.gov For instance, untargeted metabolomics profiling using UPLC-HRMS coupled with molecular networking has been used to characterize secondary metabolite profiles of Alternaria strains, leading to the detection of mass features corresponding to the curvularin family of molecules, such as curvularin, dehydrocurvularin (B13541), hydroxycurvularin, methoxycurvularin, sumalarin C, and cyclothiocurvularin. nih.gov

Dereplication Strategies for Identification of Known Metabolites

Dereplication is a critical step in natural product research aimed at quickly identifying known compounds within complex extracts, thereby saving time and resources that would otherwise be spent on their isolation and full structural elucidation. researchgate.netresearchgate.net This process is often integrated into metabolomics workflows. nih.govresearchgate.net

Dereplication strategies typically involve the rapid analysis of crude extracts using hyphenated techniques like LC-MS or LC-HRMS and comparing the obtained data (e.g., retention times, accurate mass, fragmentation patterns, UV-Vis profiles) with databases of known natural products. researchgate.netfrontiersin.org By matching the analytical data of detected compounds to existing spectral libraries and databases (such as PubChem, ChemSpider, and the Dictionary of Natural Products), researchers can quickly flag known metabolites. frontiersin.org This allows them to focus subsequent isolation and structural elucidation efforts on potentially novel compounds. researchgate.netresearchgate.net High-resolution mass spectrometry, particularly coupled with liquid chromatography, is a key technology in dereplication, providing accurate mass measurements and detailed fragmentation information that facilitates rapid identification. nih.govresearchgate.netfrontiersin.org Dereplication studies have been applied to fungal extracts to identify known metabolites, including polyketides like curvularin, allowing researchers to streamline the discovery process for new bioactive compounds. nih.govrsc.org

Fungal Fermentation and Production Optimization Research

Fungal fermentation is the primary method for producing curvularin and other fungal secondary metabolites. Optimizing fermentation conditions is crucial to enhance the yield and consistency of production for research and potential industrial applications. mdpi.comeditverse.comnih.gov

Optimization of Culture Conditions (e.g., pH, Nutrient Composition, Temperature, Shaker Speed, Fermentation Time)

The yield of fungal secondary metabolites is significantly influenced by various culture parameters. mdpi.comeditverse.comnih.gov Research focuses on systematically optimizing factors such as the composition of the culture medium (including carbon and nitrogen sources and inorganic salts), pH, temperature, aeration (often controlled by shaker speed in liquid cultures), and fermentation duration. editverse.commdpi.comnih.govelsevier.esnih.gov

Studies involve varying these parameters to determine their impact on curvularin production. For example, the type and concentration of carbon and nitrogen sources can significantly affect both fungal growth and secondary metabolite biosynthesis. editverse.commdpi.comnih.govmicrobiologyjournal.org Optimal pH and temperature ranges are specific to the fungal strain and the target metabolite. nih.govresearchgate.netcabidigitallibrary.org Shaker speed influences oxygen availability and nutrient distribution in liquid cultures, impacting fungal metabolism. nih.govresearchgate.net Fermentation time is also a critical factor, as secondary metabolite production often occurs during specific growth phases. researchgate.netniscair.res.in

Optimization research involves conducting experiments where these factors are adjusted, and the resulting curvularin yield is measured. For instance, studies on optimizing fungal fermentation for secondary metabolite production have investigated the effects of temperature, initial pH, and glucose concentration, finding them to dramatically affect yields. nih.govresearchgate.net

Application of Statistical Experimental Designs (e.g., Response Surface Methodology, Plackett-Burman Design, Box-Behnken Design)

Traditional one-factor-at-a-time optimization is often inefficient for complex biological systems like fungal fermentation. mdpi.comnih.gov Statistical experimental designs allow for the simultaneous evaluation of multiple factors and their interactions, providing a more comprehensive understanding of the fermentation process and leading to more effective optimization. mdpi.commdpi.comnih.govmdpi.com

Plackett-Burman Design (PBD) is commonly used in the initial stages to screen a large number of potential factors and identify those that have a significant impact on secondary metabolite production. elsevier.escabidigitallibrary.orgncsu.eduekb.egnih.gov This helps in narrowing down the variables for further, more detailed optimization. mdpi.comekb.eg

Following screening, Response Surface Methodology (RSM) is widely applied to model the relationship between the significant factors and the response (e.g., curvularin yield) and to determine the optimal levels of these factors. mdpi.comnih.govnih.govplos.orgnih.govnih.gov Common RSM designs include Box-Behnken Design (BBD) and Central Composite Design (CCD). mdpi.comnih.govniscair.res.innih.govplos.org These designs require a smaller number of experimental runs compared to full factorial designs, making the optimization process more efficient. nih.govniscair.res.in By fitting experimental data to polynomial models, RSM can generate 2D contour plots and 3D response surface graphs that visually represent the effects of variables and their interactions on the production yield. nih.govfrontiersin.org This allows researchers to predict the optimal combination of culture conditions for maximizing curvularin production. nih.govfrontiersin.org

Studies have successfully applied PBD and RSM, including BBD, to optimize the production of various fungal secondary metabolites by adjusting parameters such as nutrient concentrations, pH, temperature, and fermentation time. nih.govresearchgate.netniscair.res.innih.govplos.orgnih.gov For example, optimization using these methods has resulted in significant increases in the yield of target compounds compared to initial conditions. nih.govresearchgate.netnih.govplos.org

Chemometrics Analysis for Enhanced Secondary Metabolite Yields

Chemometrics involves the application of mathematical and statistical methods to chemical data. In the context of fungal fermentation and secondary metabolite production, chemometrics is used to analyze complex datasets generated from experiments, particularly those involving statistical designs and hyphenated analytical techniques like HPLC-UV-MS or UHPLC-HRMS/MS. mdpi.comresearchgate.net

Chemometric analysis helps in understanding the relationships between multiple cultivation parameters and the resulting metabolic profiles. mdpi.comresearchgate.netresearchgate.net Techniques such as PCA and O-PLSDA, also used in metabolomics for profiling, are applied here to correlate variations in culture conditions with changes in the production of specific metabolites, including curvularin. mdpi.comresearchgate.net This allows researchers to identify which factors or combinations of factors have the most significant positive impact on the yield of the desired compound. mdpi.comresearchgate.net

By applying chemometrics to data from systematic experimental designs, researchers can transform complex analytical results into actionable information for optimizing fermentation processes. mdpi.comresearchgate.net This integrated approach of systematic experimental design followed by chemometric analysis has been demonstrated to enhance the production yield of fungal natural products. mdpi.comresearchgate.net For instance, this methodology has been successfully applied to improve the production of curvularin-related polyketides by Penicillium species. mdpi.com

Compound Table

Compound NamePubChem CID
Curvularin5281721
Dehydrocurvularin6433450
Hydroxycurvularin101549059
Methoxycurvularin101549060
Sumalarin C101549061
Cyclothiocurvularin101549062
N-acetylphenylalanine86119
N-acetylphenylalanyl-L-phenylalanine132805
N-acetylphenylalanyl-L-phenylalanyl-L-leucineNot available on PubChem (as of search date)
Terrein5281721
Epicoccolide B139333317
Emericellamide A441935
Emericellamide E11867587
Hormonemate F101549063
Aspoquinoline C101549064
Cytochalasin Z17101549065

Data Tables

Based on the search results, specific quantitative data for curvularin production optimization using these methods is limited in the provided snippets. However, the principles and examples from studies on other fungal secondary metabolites can illustrate the application of these techniques.

Example illustrating the concept of optimization using RSM (based on a study optimizing physcion (B1677767) production) nih.gov:

Table 1: Effect of Optimized Conditions on Physcion Production by Aspergillus chevalieri BYST01

Parameter Initial Condition Optimized Condition Physcion Yield (mg/L) - Initial Physcion Yield (mg/L) - Optimized Fold Increase
Initial pH Not specified 6.6 Not specified 82.0 ~3-fold*
Temperature (°C) Not specified 28 Not specified 82.0 ~3-fold*
Shaker Speed (rpm) Not specified 177 Not specified 82.0 ~3-fold*
Glucose (g/L) Not specified 30 Not specified 82.0 ~3-fold*

Note: The ~3-fold increase is relative to the basal culture medium, not necessarily the specific combination of initial parameters listed here, which were not explicitly provided in the source for the initial condition. This table is illustrative of the type of data generated in optimization studies. nih.gov

Example illustrating the concept of optimization using RSM (based on a study optimizing antibacterial metabolite production by Streptomyces sp. 1-14) plos.org:

Table 2: Effect of Optimization on Antibacterial Activity of Streptomyces sp. 1-14 Extract

Optimization Method Antibacterial Activity against FOC4 (%) Increase in Activity (%)
Before Optimization 43.80 -
After Optimization 56.13 12.33

These tables exemplify how optimization studies using statistical designs and chemometrics can lead to significant improvements in the production of microbial secondary metabolites. While these specific examples are not for curvularin itself, they demonstrate the methodologies applied in the field, including for curvularin studies.

Advanced Spectroscopic and Spectrometric Characterization for Structural Analysis of Derivatives

Spectroscopic and spectrometric methods are fundamental for determining the chemical structures of Curvularin and its derivatives, especially when dealing with novel compounds isolated from natural sources or synthesized in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Curvularin derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms and the spatial arrangement of a molecule. mdpi.comnih.govemerypharma.comwikipedia.org

1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are routinely acquired. ¹H NMR provides information on the number and types of protons, their chemical environments, and their coupling interactions, which reveal adjacent protons. emerypharma.com ¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps identify the different types of carbon atoms (methyl, methylene, methine, quaternary) present in the molecule. mdpi.comresearchgate.netemerypharma.com

2D NMR: These experiments provide correlations between nuclei, aiding in the assignment of complex spectra and confirming structural fragments. mdpi.comnih.govemerypharma.comwikipedia.org

Correlation Spectroscopy (COSY) reveals correlations between coupled protons, establishing proton-proton connectivity networks. nih.govemerypharma.comwikipedia.org

Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached (one-bond correlation). nih.govemerypharma.comwikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for piecing together the molecular skeleton, including quaternary carbons and carbonyl groups. researchgate.netnih.govemerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can provide information about the spatial proximity of protons, helping to determine the relative stereochemistry and conformation of the molecule. nih.gov

Comprehensive spectroscopic analyses, including 1D and 2D NMR, have been extensively used to establish the structures of newly isolated curvularin derivatives. mdpi.comnih.govsunderland.ac.uk For example, the structures of curvulone C and other curvularin-type polyketides were determined through detailed analysis of their 1D and 2D NMR data. mdpi.comsunderland.ac.uk

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of Curvularin and its derivatives, as well as providing fragmentation patterns that aid in structural confirmation. mdpi.comresearchgate.netnih.govub.edu

MS: Provides the mass-to-charge ratio (m/z) of the molecule, often as a protonated or deprotonated ion. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS): Offers highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule or its fragments. mdpi.comresearchgate.netub.edu This is particularly useful for confirming the molecular formula of new compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, enabling the analysis of complex mixtures of curvularin derivatives. ub.edushimadzu.com

Tandem Mass Spectrometry (MS/MS or LC-MS/MS): Involves the fragmentation of selected ions and the analysis of the resulting product ions. ub.edunih.govnih.gov This provides detailed structural information by revealing characteristic fragmentation patterns that correspond to specific bonds and functional groups within the molecule. nih.govnih.gov LC-MS/MS is widely used for the identification and structural characterization of metabolites, including curvularin derivatives, in complex biological extracts. nih.gov For instance, HRMS and MS/MS fragmentation were used to identify a novel product generated during heterologous expression experiments aimed at biosynthesizing curvularin analogues. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules, which is crucial for understanding their biological activity. wikidata.orgspectroscopyeurope.comspectroscopyasia.com Chiral molecules absorb left and right circularly polarized light differently, and this difference in absorption is measured by CD spectroscopy. spectroscopyeurope.comspectroscopyasia.com

For Curvularin and its derivatives, which often contain multiple chiral centers, CD spectroscopy, often combined with quantum chemical calculations (such as Time-Dependent Density Functional Theory - TD-DFT ECD calculations), is used to assign the absolute stereochemistry. sunderland.ac.ukfrontiersin.org By comparing the experimental CD spectrum with calculated spectra for different possible stereoisomers, the correct absolute configuration can be determined. sunderland.ac.ukspectroscopyeurope.comspectroscopyasia.comfrontiersin.org This approach has been successfully applied to determine the absolute configurations of various curvularin-type macrolides. researchgate.netsunderland.ac.uk

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds. nih.govsunderland.ac.ukresearchgate.netlibretexts.orgscispace.comieeesem.com Different functional groups absorb infrared radiation at characteristic frequencies, resulting in specific peaks in the IR spectrum. libretexts.orgieeesem.commasterorganicchemistry.com

FT-IR spectroscopy is used in the study of Curvularin and its derivatives to confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O, including ester and ketone), and aromatic C-H bonds. nih.govieeesem.comresearchgate.net While less detailed for complete structural elucidation compared to NMR or MS, FT-IR provides a quick and useful method for initial characterization and comparison of related compounds. nih.govsunderland.ac.ukresearchgate.netmasterorganicchemistry.com

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as Curvularin or its derivatives, within the binding site of a larger molecule (receptor), typically a protein. nih.govopenaccessjournals.comopenaccessjournals.comsarpublication.commdpi.comnih.gov This method provides insights into the potential interactions between the ligand and the receptor at the atomic level, including hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.comopenaccessjournals.commdpi.comnih.gov

In the context of Curvularin research, molecular docking studies are employed to:

Understand the mechanism of action by predicting how Curvularin interacts with its biological targets, such as enzymes or signaling proteins. nih.gov

Identify potential binding sites and key amino acid residues involved in the interaction.

Rationalize observed structure-activity relationships of different curvularin derivatives by correlating structural variations with predicted binding modes and affinities.

Guide the design of new derivatives with improved binding characteristics.

Detailed ligand-receptor binding interactions have been studied for Curvularin using molecular docking, providing insights into its biological activities, such as acetylcholinesterase inhibition. nih.gov

Genetic Manipulation and Heterologous Expression Systems for Biosynthesis Research

Understanding the biosynthesis of Curvularin involves studying the genes and enzymes responsible for its production in fungi. Genetic manipulation techniques and heterologous expression systems are powerful tools for this research. nih.govwikipedia.orgmdpi.comnih.gov

Biosynthetic Gene Clusters: Fungal secondary metabolites like Curvularin are often produced by enzymes encoded by genes located together in biosynthetic gene clusters (BGCs). nih.govmdpi.comnih.gov Identifying and characterizing these BGCs is a crucial step in understanding the biosynthetic pathway. nih.gov

Genetic Manipulation: Techniques such as gene knockout or overexpression in the native fungal producer can help determine the role of specific genes within the BGC in Curvularin biosynthesis. nih.gov

Heterologous Expression: This involves cloning the entire BGC or individual genes into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Aspergillus nidulans, that does not naturally produce Curvularin. nih.govresearchgate.netmdpi.comnih.gov Heterologous expression allows researchers to:

Confirm that a identified BGC is indeed responsible for Curvularin production. nih.gov

Study the function of individual enzymes in the pathway. nih.gov

Produce Curvularin or its analogues in a controlled environment, which can be beneficial for yield optimization and the production of novel derivatives through pathway engineering. nih.govresearchgate.net

The biosynthesis of 10,11-dehydrocurvularin, a curvularin analogue, has been reconstituted in Saccharomyces cerevisiae by heterologous expression of the collaborating polyketide synthases (PKSs) from the producing fungus Aspergillus terreus. nih.govresearchgate.net This approach has been instrumental in understanding the division of labor between the enzymes involved in the biosynthesis of curvularin-type polyketides. nih.gov

Emerging Research Directions and Biotechnological Potential

Biotransformation Processes for the Creation of Novel Curvularin Analogues

Biotransformation, utilizing living organisms or isolated enzymes, is a key method for modifying natural compounds and creating novel analogues. mdpi.com This process can alter the biological activity of target compounds. openmicrobiologyjournal.com For instance, (-)-(10E,15S)-10,11-Dehydrocurvularin, a curvularin analogue, was converted to curvularin and 5-methoxycurvularin by the fungus Antrodiella semisupina. researchgate.net This demonstrates the potential of biotransformation in generating new curvularin structures. Another study highlighted the isolation of curvularin and αβ-dehydrocurvularin from Eupenicillium sp. associated with a marine sponge, noting differences in their bioactive profiles linked to minor structural variations. researchgate.net The biotransformation of mycotoxins, including curvularin, into less toxic or non-toxic metabolites through processes like glycosylation and methylglycosylation has also been observed, such as the conversion of curvularin into curvularin 11-O-β-d-glucopyranoside and curvularin 4′-O-methyl-11-O-β-d-glucopyranoside by the fungus Beauveria bassiana. mdpi.com

Integration with Nanotechnology for Enhanced Bioactivity (e.g., Curvularin-capped Silver Nanoparticles as Bio-fungicides)

Nanotechnology offers promising avenues for enhancing the bioactivity and delivery of bioactive compounds by improving properties like solubility, stability, and targeted delivery. nih.govdovepress.commdpi.com Curvularin has been explored in the context of nanotechnology, particularly in the biosynthesis of silver nanoparticles (AgNPs). A simple and green method for synthesizing AgNPs using curvularin isolated from the endophytic fungus Epicoccum nigrum has been reported. ekb.egresearchgate.net In this process, curvularin acts as both a reducing and stabilizing agent for the formation of AgNPs. ekb.egresearchgate.net Characterization studies have shown the formation of spherical AgNPs with an average size of around 37 nm, with the hydroxyl and carbonyl groups of curvularin being responsible for the reduction of Ag+ ions and stabilization of the nanoparticles. ekb.egresearchgate.net

These curvularin-capped AgNPs have demonstrated potent antifungal activity. ekb.egresearchgate.netresearchgate.net When tested against the phytopathogenic fungus Alternaria solani, the causal agent of tomato early blight disease, the AgNPs capped with curvularin showed greater antifungal activity compared to curvularin alone. ekb.eg

TreatmentConcentration (ppm)Mycelial Growth Reduction (%)
Curvularin516.7
Curvularin1033.3
Curvularin2044.4
AgNPs capped with Curvularin555.6
AgNPs capped with Curvularin1091.1
AgNPs capped with Curvularin2095.6

Data derived from research on the inhibitory effect against Alternaria solani. ekb.eg

These findings suggest the potential application of such biocompatible green nanoparticles as new bio-fungicides against various plant pathogenic fungi in plant protection and disease management. ekb.egresearchgate.netresearchgate.net

Potential Applications in Agrochemicals (e.g., Herbicides)

Curvularin and its derivatives have shown potential in agrochemical applications, particularly as herbicides, due to their phytotoxic properties. nih.govscirp.org Phytotoxins produced by plant pathogenic fungi can serve as bioherbicides or lead molecules for developing more potent agrochemicals. scirp.org Curvularin and αβ-dehydrocurvularin, isolated from Curvularia intermedia, have been identified as potent phytotoxins causing severe necrotic symptoms in plants like Pandanus amaryllifolius. nih.govscirp.org Research indicates that αβ-dehydrocurvularin is even more effective as a phytotoxin than curvularin. scirp.org

The use of fungal metabolites as eco-friendly alternatives to synthetic chemical pesticides is gaining interest. nih.gov Curvularia species, known for secreting mycotoxins with weedicidal and herbicidal capacities, are being explored as mycoherbicides. nih.gov These metabolites can inhibit plant growth, decrease cellular activities, and increase necrosis in host plants. nih.gov Studies have evaluated Curvularia intermedia and Curvularia eragrostidis as potential microbial herbicides for controlling weeds like Digitaria sanguinalis. nih.govscirp.org Other Curvularia metabolites, such as O-Demethylated-zeaenol and zeaenol from Curvularia crepinii, have also demonstrated phytotoxic activity against weeds like Echinochloa crusgalli, suggesting their use as herbicides and biocontrol agents. nih.gov

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for validating the structural identity of Curvularin?

  • Methodological Answer: Curvularin’s structural validation typically involves nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, compare observed chemical shifts (δ) with published data. For example, key ¹³C NMR signals include δ 209.91 (C-9), 172.90 (C-1), and 20.64 (CH₃-15) . MS should confirm the molecular ion peak at m/z 292.3 (C₁₆H₂₀O₅). Always report solvent conditions (e.g., DMSO-d₆) and reference internal standards (e.g., TMS) to ensure reproducibility .
¹³C NMR Peaks of Curvularin
δ 209.91 (C-9)
δ 172.90 (C-1)
δ 20.64 (CH₃-15)

Q. How is Curvularin sourced and purified in laboratory settings?

  • Methodological Answer: Curvularin is commonly isolated from fungal strains like Curvularia lunata or endophytic Cochliobolus species via solvent extraction (e.g., ethyl acetate). Purification involves column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by HPLC. Confirmation of purity (>98%) requires HPLC-UV/ELSD and comparison with authentic standards .

Q. What are the solubility and storage protocols for Curvularin in experimental workflows?

  • Methodological Answer: Curvularin dissolves optimally in DMSO (30 mg/mL) but precipitates in aqueous buffers (e.g., PBS). For bioassays, prepare stock solutions in DMSO and dilute to ≤0.1% v/v to avoid solvent toxicity. Store aliquots at -80°C (6-month stability); avoid freeze-thaw cycles. Include solvent controls in experiments to isolate compound-specific effects .
Solubility in Common Solvents
DMSO: 30 mg/mL
Ethanol: 10 mg/mL
PBS (pH 7.2): 0.1 mg/mL

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Curvularin (e.g., iNOS inhibition)?

  • Methodological Answer: Discrepancies in IC₅₀ values (e.g., 9.5 µM vs. higher/lower in other studies) may arise from assay conditions (cell type, incubation time) or compound purity. To address this:

Validate compound identity and purity via HPLC and NMR.

Standardize assay protocols (e.g., LPS-stimulated macrophages for iNOS).

Compare results with positive controls (e.g., L-NMMA).
Report detailed experimental parameters (e.g., cell density, serum concentration) to enable cross-study comparisons .

Q. What strategies can optimize Curvularin’s bioavailability for in vivo studies?

  • Methodological Answer: Curvularin’s poor aqueous solubility limits in vivo efficacy. Strategies include:

  • Structural modification: Synthesize analogs with hydrophilic groups (e.g., glycosylation) to enhance solubility .
  • Drug delivery systems: Use liposomes or nanoparticles to improve pharmacokinetics.
  • Prodrug approaches: Design ester derivatives that hydrolyze in vivo to release active Curvularin.
    Validate improvements via pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) in rodent models .

Q. How should researchers design experiments to investigate Curvularin’s dual roles as an antibiotic and cytotoxic agent?

  • Methodological Answer:

Dose-response assays: Test a wide concentration range (0.1–100 µM) to distinguish bacteriostatic vs. cytotoxic effects.

Selectivity index (SI): Calculate SI = IC₅₀ (mammalian cells)/IC₅₀ (bacterial cells). SI >10 indicates therapeutic potential.

Mechanistic studies: Use transcriptomics (RNA-seq) to identify pathways affected in bacterial vs. human cells.
Include cytotoxicity controls (e.g., HEK293 cells) and validate antibiotic activity against clinically relevant strains (e.g., MRSA) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Curvularin?

  • Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report p-values, confidence intervals, and effect sizes. For reproducibility, share raw data (e.g., absorbance readings) and analysis scripts in supplementary materials .

Q. How can researchers address batch-to-batch variability in Curvularin production?

  • Methodological Answer:

  • Quality control (QC): Implement HPLC-PDA to monitor purity (>98%) and LC-MS to confirm molecular weight.
  • Standardized fermentation: Control fungal culture conditions (pH, temperature, agitation) to minimize metabolic drift.
  • Bioactivity benchmarking: Compare each batch’s IC₅₀ in a standardized assay (e.g., iNOS inhibition).
    Document QC data in public repositories (e.g., Zenodo) to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,15-Dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione
Reactant of Route 2
13,15-Dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.